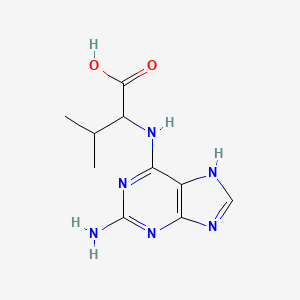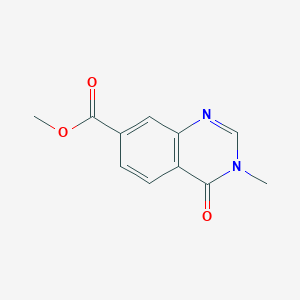
Methyl 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a methyl group at the 3-position, a keto group at the 4-position, and a carboxylate ester at the 7-position. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with acetic anhydride to form an intermediate, which is then treated with methyl chloroformate to yield the desired compound. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: Methyl 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 3-position methyl group or the carboxylate ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can be further utilized in medicinal chemistry and drug development.
科学研究应用
Methyl 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism by which methyl 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate exerts its effects involves interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to alterations in cellular pathways. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
相似化合物的比较
Quinazoline: A parent compound with a similar core structure but lacking the specific functional groups of methyl 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate.
4-Hydroxyquinazoline: A derivative with a hydroxyl group at the 4-position instead of a keto group.
Quinoline: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl group at the 3-position and carboxylate ester at the 7-position make it a versatile intermediate for further chemical modifications and applications in various fields .
属性
IUPAC Name |
methyl 3-methyl-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-13-6-12-9-5-7(11(15)16-2)3-4-8(9)10(13)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWVJGDTDIDSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
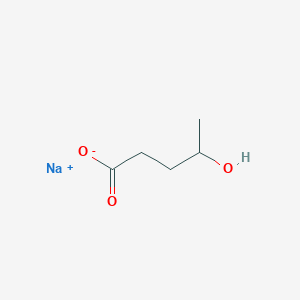
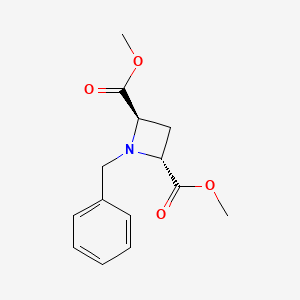

![tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7971701.png)
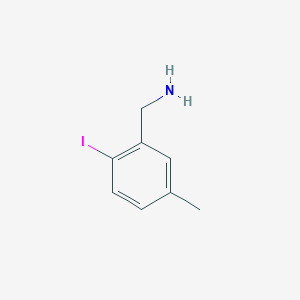

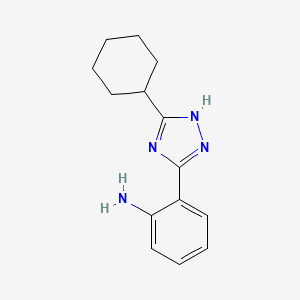
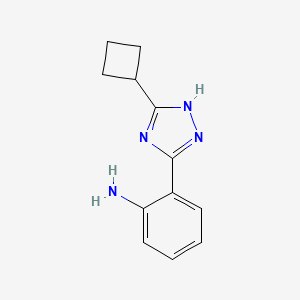
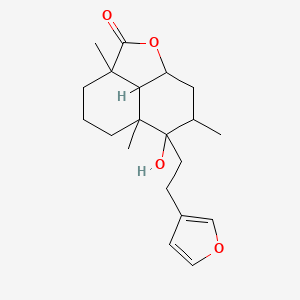
![(2E,8E,10E,12E,14E)-16-[(3-amino-3,6-dideoxyhexopyranosyl)oxy]-18,20,24-trihydroxy-6-methyl-4,22-dioxo-5,27-dioxabicyclo[24.1.0]heptacosa-2,8,10,12,14-pentaene-19-carboxylic acid](/img/structure/B7971741.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7971744.png)
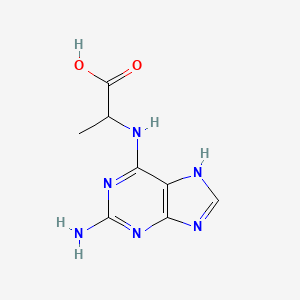
![N-[(E)-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}AMINO]GUANIDINE](/img/structure/B7971752.png)
